Ethyl 9-oxodecanoate
Description
Ethyl 9-oxodecanoate is a fatty acid derivative characterized by a 10-carbon chain (decanoate) with a ketone group at the 9th position and an ethyl ester moiety at the terminal carboxyl group. Its molecular formula is C₁₂H₂₂O₃, and it has been utilized in organic synthesis, particularly in the production of pheromones such as queen honey bee substance (9-oxo-2-decenoic acid) . The compound’s reactivity at the ketone position enables its use in Grignard reactions and sulfoxide elimination pathways for introducing unsaturation .
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
ethyl 9-oxodecanoate |
InChI |
InChI=1S/C12H22O3/c1-3-15-12(14)10-8-6-4-5-7-9-11(2)13/h3-10H2,1-2H3 |
InChI Key |
REBDPBAKWSPEIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCC(=O)C |
Canonical SMILES |
CCOC(=O)CCCCCCCC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 9-oxodecanoate
- Molecular Formula : C₁₁H₂₀O₃
- CAS Number : 2575-07-7
- Key Differences: The methyl ester group (vs. ethyl) reduces molecular weight (200.28 g/mol vs. ~214.30 g/mol for ethyl derivatives) and may alter volatility and solubility. Bioactivity: Mthis compound exhibits distinct pharmacological parameters, including moderate Caco-2 permeability (5.79 × 10⁻⁶ cm/s) and plasma protein binding (65.7%) . Applications: While this compound is used in pheromone synthesis, Mthis compound’s role is less documented but may serve as a precursor in specialized esterifications .
Ethyl 10-chloro-10-oxodecanoate
- Molecular Formula : C₁₂H₂₁ClO₃
- CAS Number: 112895-02-0 (synonyms include NSC57323) .
- Safety: Classified as hazardous, requiring precautions for inhalation and skin contact . Applications: Used in synthesizing ω-carbethoxy derivatives, contrasting with this compound’s role in pheromones .
Ethyl 5-oxodecanoate
- Molecular Formula : C₁₂H₂₂O₃
- CAS Number : 93919-00-7
- Key Differences: The ketone at the 5th position (vs. 9th) alters electronic and steric properties, influencing nucleophilic attack sites. Applications: Positional isomerism may affect its utility in flavor or fragrance industries (FEMA No. 4457) .
Ethyl 9-methyl-8-oxodecanoate
- Molecular Formula : C₁₃H₂₄O₃
- CAS Number : 898777-09-8
- Applications: Limited data, but structural complexity suggests niche uses in asymmetric synthesis .
Functional Comparisons and Research Findings
Reactivity and Stability
- The ethyl ester group in this compound provides better hydrolytic stability compared to methyl esters, favoring long-term storage.
- Chlorinated analogs (e.g., Ethyl 10-chloro-10-oxodecanoate) show higher electrophilicity but require stringent safety protocols .
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